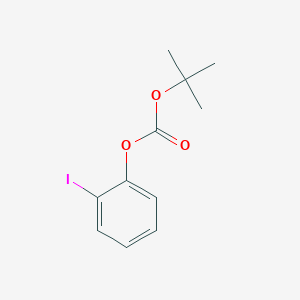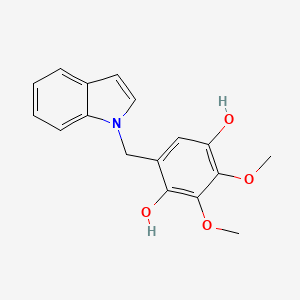![molecular formula C15H26Cl3NSi B14256235 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole CAS No. 473937-60-9](/img/structure/B14256235.png)
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is an organosilicon compound characterized by the presence of a trichlorosilyl group attached to an undecyl chain, which is further connected to a pyrrole ring. This compound is notable for its unique chemical structure, which combines the properties of both silicon and organic moieties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole typically involves a multi-step process. One common method includes the hydrosilylation of 10-undecen-1-yl-2-bromo-2-methylpropionate with trichlorosilane in the presence of Karstedt’s catalyst. The reaction is carried out under an inert atmosphere, usually argon, to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding pyrrole oxides.
Reduction: The trichlorosilyl group can be reduced to form silane derivatives.
Substitution: The trichlorosilyl group can participate in substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrole ring can yield pyrrole oxides, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Biology: The compound is employed in the modification of biological surfaces to enhance biocompatibility and reduce fouling.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole involves its ability to form strong covalent bonds with various substrates. The trichlorosilyl group reacts with hydroxyl groups on surfaces, forming stable siloxane bonds. This property is exploited in surface modification applications, where the compound imparts desired chemical and physical properties to the substrate.
Comparison with Similar Compounds
- 11-(Trichlorosilyl)undecyl-2-bromo-2-methylpropanoate
- 11-(Trichlorosilyl)undecyl-2-hydroxy-2-methylpropanoate
Comparison: 1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts additional reactivity and functionality compared to similar compounds. The pyrrole ring can participate in various chemical reactions, making this compound more versatile for specific applications.
Properties
CAS No. |
473937-60-9 |
|---|---|
Molecular Formula |
C15H26Cl3NSi |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
trichloro(11-pyrrol-1-ylundecyl)silane |
InChI |
InChI=1S/C15H26Cl3NSi/c16-20(17,18)15-11-7-5-3-1-2-4-6-8-12-19-13-9-10-14-19/h9-10,13-14H,1-8,11-12,15H2 |
InChI Key |
PXGHHPHOZWVNAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


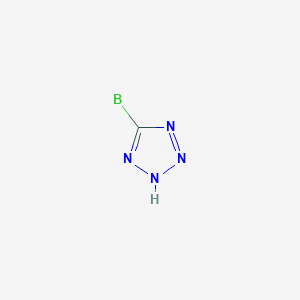
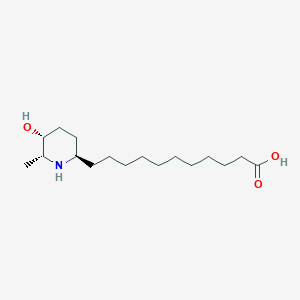
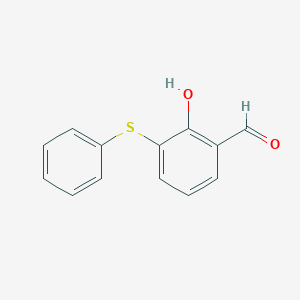
![2,4,6,9-tetraoxatricyclo[6.3.0.01,5]undeca-7,10-diene](/img/structure/B14256177.png)
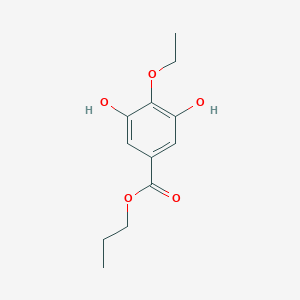
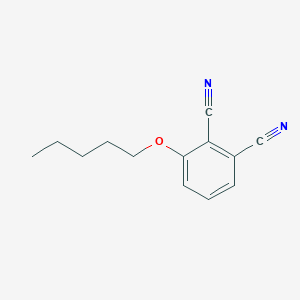
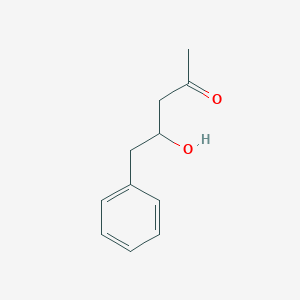

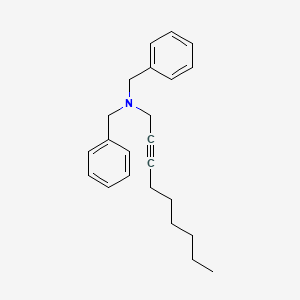
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
